Imidazo[1,2-a]pyridin-3-ylmethanamine hydrochloride
Overview
Description
Imidazo[1,2-a]pyridin-3-ylmethanamine hydrochloride is a useful research compound. Its molecular formula is C8H10ClN3 and its molecular weight is 183.64. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Agent Development
Imidazo[1,2-a]pyridines serve as a significant scaffold in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been explored for their potential as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic agents, and more. The scaffold's presence in various marketed preparations highlights its importance in therapeutic agent development. Researchers have been modifying this scaffold to discover and develop novel therapeutic agents, providing valuable insights into the creation of potential drug-like chemical libraries for biological screening (Deep et al., 2016).
Pharmacological Properties
Imidazo[1,2-a]pyridines' pharmacological properties have been a growing interest in medicinal chemistry. This compound's structure, featuring a bridgehead nitrogen atom, offers a versatile foundation for understanding various pharmacological effects. Research has categorized these effects into enzyme inhibitors, receptor ligands, and anti-infectious agents, demonstrating the compound's broad applicability in pharmacology (Enguehard-Gueiffier & Gueiffier, 2007).
Synthesis and Functionalization
Advancements in the synthesis and functionalization of imidazo[1,2-a]pyridines have been crucial in their application in medicinal chemistry. Researchers have developed new methods using readily available substrates and catalysts under mild conditions, enhancing biological activity through the synthesis of functionalized derivatives. These developments play a significant role in pharmaceutical applications, emphasizing the importance of efficient synthesis techniques in drug development (Ravi & Adimurthy, 2017).
Antitumor Therapy
Imidazo[1,2-a]pyridines have shown significant promise as novel anticancer agents. The anticancer activities of this system have been classified based on their inhibition of various cellular and molecular targets, such as CDK, VEGFR, PI3K, EGFR, and RGGT, along with their efficacy against different tumor cell lines. Some derivatives are currently under clinical trials, highlighting the potential of imidazo[1,2-a]pyridines in antitumor therapy (Goel, Luxami & Paul, 2016).
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-3-ylmethanamine hydrochloride is a complex compound with a wide range of potential targets. It’s recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Mode of Action
It’s known that imidazo[1,2-a]pyridines have a strong π-accepting character , which suggests that they might interact with their targets through π-π stacking interactions.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a wide range of applications in medicinal chemistry , suggesting that they might affect multiple biochemical pathways.
Result of Action
It’s known that imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry , suggesting that they might have diverse effects at the molecular and cellular level.
Action Environment
It’s known that the compound is a white to yellow solid and its storage temperature is 2-8°c , suggesting that temperature might be an important environmental factor influencing its stability.
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-3-ylmethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-5-7-6-10-8-3-1-2-4-11(7)8;/h1-4,6H,5,9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBKEJGGGRWUGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34164-92-6 | |
Details | Compound: Imidazo[1,2-a]pyridine-3-methanamine, hydrochloride (1:2) | |
Record name | Imidazo[1,2-a]pyridine-3-methanamine, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34164-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
183.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194374-09-8 | |
Record name | Imidazo[1,2-a]pyridine-3-methanamine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1194374-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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